7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate
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Overview
Description
7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[3,4-f]indazole core, which is a fused bicyclic structure containing both pyrazole and indazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-bromo-3-nitrotoluene, a Bartoli reaction can be employed using isopropenylmagnesium bromide in tetrahydrofuran (THF) at -40°C to yield intermediate compounds, which are then further reacted to form the desired pyrazolo[3,4-f]indazole core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[3,4-f]indazole derivatives.
Scientific Research Applications
7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Compounds like 1H-indazole and 2H-indazole share a similar core structure but differ in their substitution patterns and biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as pyrazolone, exhibit different chemical properties and applications.
Uniqueness
7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate is unique due to its specific substitution pattern and the presence of acetoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3-acetyloxy-2,6-dimethyl-4,8-dihydropyrazolo[3,4-f]indazol-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-7(19)21-13-9-5-12-10(6-11(9)15-17(13)3)14(18(4)16-12)22-8(2)20/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGHTAABJBIVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2CC3=NN(C(=C3CC2=NN1C)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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